molecular formula C8H6O4 B133764 phthalic acid CAS No. 254110-94-6

phthalic acid

Cat. No.: B133764
CAS No.: 254110-94-6
M. Wt: 168.12 g/mol
InChI Key: XNGIFLGASWRNHJ-BFGUONQLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

phthalic acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form this compound. The isotopic labeling is achieved by using carbon-13 labeled precursors in the synthesis process .

Industrial Production Methods

The industrial production of this compound typically involves the oxidation of naphthalene or ortho-xylene using a vanadium pentoxide catalyst. The resulting phthalic anhydride is then hydrolyzed to produce this compound. For the labeled version, carbon-13 labeled precursors are used in the oxidation process .

Chemical Reactions Analysis

Types of Reactions

phthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

phthalic acid is used extensively in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some of its applications include:

Mechanism of Action

phthalic acid exerts its effects by interacting with various molecular targets and pathways. It can bind to estrogen and progesterone receptors, influencing gene expression and cellular functions. Additionally, it interacts with peroxisome proliferator-activated receptors, which play a role in lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

phthalic acid is similar to other this compound derivatives such as:

This compound is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies .

Properties

IUPAC Name

phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGIFLGASWRNHJ-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583975
Record name Benzene-1,2-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70838-83-4
Record name Benzene-1,2-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalic acid-carboxy-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As an example, reference is made to the production of phthalic anhydride with acetic acid as solvent. During oxidation of o-xylene as feedstock, phthalic acid and phthalic anhydride are obtained as products in the liquid-phase reactor. Therefore, not only the binary crystallization curves of phthalic acid in acetic acid or phthalic anhydride in acetic acid are used, but also those of the ternary system phthalic acid/phthalic anhydride/in acetic acid. By using the process of the invention, phthalic acid and phthalic anhydride are obtained as pure solid products. The acetic acid obtained as byproduct is recirculated into the reactor as solvent.
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Synthesis routes and methods II

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
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0 (± 1) mol
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reactant
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[Compound]
Name
hydroxy
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polyester
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1 mol
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2 mol
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[Compound]
Name
polyvinyl alcohol methacrylic anhydride
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[Compound]
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steel
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reactant
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[Compound]
Name
polyurethane
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of ammonium acetate (73.7 g) in methanol (250 ml) were added 2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile (50.0 g) and 28% ammonia water (33.3 ml) at room temperature. After stirring for 15 hours at 20° C., potassium carbonate (33.0 g) was added to the solution, and the solution was evaporated under reduced pressure. A mixture of water (130 ml) and methylene chloride (110 ml) was added into the residue. The mixture was adjusted to pH 8.0-8.2 and extracted with methylene chloride twice. Phthalic acid (35.7 g) was added to the extract at 20°-30° C., and then diisopropyl ether (200 ml) was added thereto. After stirring for 2 hours at the same temperature, the resulting precipitate was collected by filtration, washed with diisopropyl ether (40 ml) and dried under reduced pressure to give phthalic acid salt (61.4 g) of 2-cyano-2-(1-ethoxycarbonyl-1-methylethoxyimino)acetamidine.
Quantity
73.7 g
Type
reactant
Reaction Step One
Name
2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile
Quantity
50 g
Type
reactant
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Quantity
33.3 mL
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reactant
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250 mL
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reactant
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Quantity
33 g
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

At a temperature of from 150° to 160° C., 490 parts by weight of the glycide ester of branched monocarboxylic acids (2 moles) having an average carbon number of about 13* are added to 146 parts by weight of adipic acid (1 mole). Subsequently, at the same temperature, 296 parts by weight of phthalic anhydride (2 moles) are added to the formed dihydric ester alcohol. When the acid number of 120 is reached the ester chain length is extended by adding 490 parts by weight of the same glycide ester of branched monocarboxylic acids previously added above (2 moles) to the formed ester dicarboxylic acid to give the corresponding ester diol to which 296 parts by weight of phthalic acid (2 moles) are then added. As soon as the acid number is 65, the temperature is lowered to 130° C., and 88 parts by weight of ethylene oxide are added to the formed ester dicarboxylic acid to yield the corresponding ester diol.
[Compound]
Name
ester dicarboxylic acid
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[Compound]
Name
glycide ester
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[Compound]
Name
monocarboxylic acids
Quantity
2 mol
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1 mol
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reactant
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2 mol
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[Compound]
Name
ester alcohol
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[Compound]
Name
120
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[Compound]
Name
glycide ester
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reactant
Reaction Step Seven
[Compound]
Name
monocarboxylic acids
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Reaction Step Seven

Synthesis routes and methods V

Procedure details

A reaction flask equipped with a stirrer, thermometer, and nitrogen inlet tube was charged with 93.6 grams of 2-butoxyethanol and 21 grams of phthalic anhydride. The mixture was heated under nitrogen for 30 minutes at 130° C. The butoxyethyl monoester of phthalic acid produced was a light yellow liquid which crystallized upon standing at room temperature for about one week.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
21 g
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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